2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid
Overview
Description
2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid is a chemical compound with the molecular formula C14H15NO4S It is known for its unique structure, which includes a pyrrolidinone ring and a benzoic acid moiety connected via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid typically involves the reaction of 2,5-dioxopyrrolidin-3-yl derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of a thiolating agent to introduce the sulfur atom, followed by the coupling of the pyrrolidinone ring with the benzoic acid moiety. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-[(2,5-Dioxopyrrolidin-3-yl)thio]benzoic acid: Similar structure but lacks the isopropyl group.
2-[(1-Methyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid: Contains a methyl group instead of an isopropyl group.
2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid: Contains an ethyl group instead of an isopropyl group.
Uniqueness
2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid is unique due to the presence of the isopropyl group, which may influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-(2,5-dioxo-1-propan-2-ylpyrrolidin-3-yl)sulfanylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-8(2)15-12(16)7-11(13(15)17)20-10-6-4-3-5-9(10)14(18)19/h3-6,8,11H,7H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIQQRXUKPABAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398994 | |
Record name | 2-{[2,5-Dioxo-1-(propan-2-yl)pyrrolidin-3-yl]sulfanyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459421-23-9 | |
Record name | 2-[[1-(1-Methylethyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459421-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[2,5-Dioxo-1-(propan-2-yl)pyrrolidin-3-yl]sulfanyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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